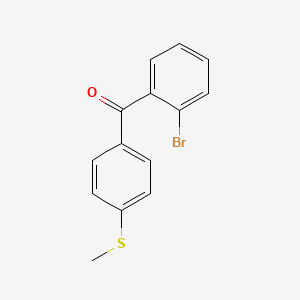

2-Bromo-4'-(thiomethyl)benzophenone

Description

2-Bromo-4'-(thiomethyl)benzophenone is a benzophenone derivative featuring a bromine atom at the 2-position of the benzoyl ring and a thiomethyl (-SCH₃) group at the 4'-position of the phenyl ring. Benzophenone derivatives are widely used as photo-initiators, intermediates in organic synthesis, and in pharmaceuticals due to their ability to generate radicals under UV light .

Properties

IUPAC Name |

(2-bromophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOVUBRJPDZRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101232033 | |

| Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-33-8 | |

| Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-bromophenyl)[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-(thiomethyl)benzophenone typically involves the bromination of 4’-(thiomethyl)benzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-4’-(thiomethyl)benzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

Substitution: Corresponding substituted benzophenone derivatives.

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxybenzophenone derivatives.

Scientific Research Applications

2-Bromo-4’-(thiomethyl)benzophenone is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Materials Science: In the development of novel materials with specific properties.

Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical compounds.

Chemical Biology: In the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-(thiomethyl)benzophenone involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In medicinal chemistry, it may interact with biological macromolecules such as proteins or nucleic acids, modulating their function through covalent or non-covalent interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 4'-position critically influences electronic and reactivity profiles. Key comparisons include:

Table 1: Substituent Effects on Benzophenone Derivatives

- Thiomethyl (-SCH₃) vs.

- Thiomethyl vs. Chloro (-Cl): The electron-withdrawing nature of -Cl increases electrophilicity, making chloro derivatives more reactive in nucleophilic aromatic substitutions compared to thiomethyl analogs .

Biological Activity

2-Bromo-4'-(thiomethyl)benzophenone (CAS No. 951888-33-8) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom at the ortho position and a thiomethyl group at the para position of the benzophenone framework, influencing both its chemical reactivity and biological properties.

The molecular formula of this compound is C15H13BrOS. The presence of the bromine and thiomethyl groups significantly enhances its reactivity, making it a valuable intermediate in various chemical syntheses and a subject of biological activity studies.

Research indicates that this compound interacts with biological macromolecules, including enzymes and receptors. Its mechanism of action involves:

- Covalent Binding : The compound can form stable complexes with biological targets, influencing their activity.

- Enzyme Inhibition : It obstructs substrate access at the active site of enzymes, thereby inhibiting their function.

- Photocatalytic Activity : As a benzophenone derivative, it can act as a photocatalyst in various reactions, facilitating energy transfer to other molecules under light irradiation.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, it has demonstrated effectiveness against several cancer cell lines by disrupting critical signaling pathways essential for tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing new anti-inflammatory agents.

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound effectively binds to specific enzymes involved in metabolic pathways, leading to reduced enzyme activity. These studies utilized various biochemical assays to quantify binding affinities and inhibition constants.

- Cancer Cell Line Testing : A series of experiments conducted on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-2,5-dimethoxybenzophenone | Contains methoxy groups; alters reactivity |

| 4-Bromo-2'-(methylthio)acetophenone | Has an acetophenone moiety; different physical properties |

| 4-Bromo-2'-(thiomethyl)acetophenone | Similar thiomethyl group but different core structure |

| 2-Chloro-4'-(thiomethyl)benzophenone | Chlorine atom instead of bromine; affects reactivity |

The unique substituents on this compound confer distinct chemical and biological properties compared to these analogs, enhancing its utility in research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.